Antimicrobial and Antifungal Activity: Derivatives of 4-(3,4-diethoxyphenyl)butanoic acid, particularly those with a thiazole ring incorporated into the structure, have shown potential as inhibitors of superoxide production by human neutrophils, suggesting a possible role in treating inflammatory diseases. []
Histamine H2 Receptor Agonists: Studies have investigated chiral analogs of 4-(3,4-diethoxyphenyl)butanoic acid, such as 4-(3,4-difluorophenyl)-4-(2-pyridyl)butanoic acid, as potential histamine H2 receptor agonists. These compounds have shown promise for treating various conditions, including peptic ulcers and gastroesophageal reflux disease. []
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Research has explored conformationally restricted heterocyclic derivatives of compounds like (S)-2-{4-methoxy-3-[4-(trifluoromethyl)benzylcarbamoyl]benzyl}butanoic acid, which share structural similarities with 4-(3,4-diethoxyphenyl)butanoic acid. These derivatives have exhibited selective PPARα-agonistic activity, making them potential candidates for treating metabolic disorders like type 2 diabetes and dyslipidemia. [, ]
Inhibitors of Soluble Epoxide Hydrolase (sEH) Phosphatase Domain: A specific derivative, 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, has been identified as the first in vivo active inhibitor of the soluble epoxide hydrolase (sEH) phosphatase domain. This compound holds potential for investigating the physiological and pathophysiological roles of sEH-P and developing new therapeutic strategies for various diseases. []
Multicomponent Crystal Formation: Baclofen, a drug with a 4-amino-3-(4-chlorophenyl)butanoic acid structure, readily forms multicomponent crystals (MCCs) with coformers. This property is shared by 4-(3,4-diethoxyphenyl)butanoic acid and its derivatives due to their ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking. Studying the formation and properties of these MCCs can contribute to developing new drug formulations with improved solubility, stability, and bioavailability. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: